(6-Bromopyridin-2-YL)methanesulfonyl chloride
Description
Properties
CAS No. |
1196152-82-5 |
|---|---|
Molecular Formula |
C6H5BrClNO2S |
Molecular Weight |
270.53 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2 |
InChI Key |
XICLZWXIQFNVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromopyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 6-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling diverse functionalizations:
Mechanism :
The reaction with alcohols proceeds via a two-step pathway:
-
Deprotonation of the alcohol by TEA generates a strong nucleophile.
-
S<sub>N</sub>2 displacement of the chloride by the alkoxide, forming the mesylate.
Quantum mechanical studies suggest transient sulfene (CH<sub>2</sub>=SO<sub>2</sub>) intermediates in some cases, particularly under strongly basic conditions .
Reduction and Coupling Reactions
The bromine atom enables cross-coupling reactions, while the sulfonyl group facilitates reductions:
Suzuki–Miyaura Coupling
-
Reacts with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub> to form biaryl derivatives.
-
Example: Synthesis of 2-(arylsulfonylmethyl)pyridines (70–85% yield, THF/H<sub>2</sub>O, 80°C).
Elimination and Heterocycle Formation
Under basic conditions, the compound participates in cycloadditions via sulfene intermediates:
| Base Used | Product | Key Application | Source |
|---|---|---|---|
| TEA, DABCO | Sultones (5-membered) | Bioactive heterocycles | |
| DBU | Thiadiazoles | Pharmaceutical intermediates |
Mechanistic Pathway :
-
Base-induced elimination of HCl generates sulfene (CH<sub>2</sub>=SO<sub>2</sub>).
-
Sulfene undergoes [2+2] or [4+2] cycloadditions with dienes/alkynes.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 150°C, releasing SO<sub>2</sub> and HCl .
-
Solvent Effects : Reactivity in polar aprotic solvents (DMF > DMSO > CH<sub>2</sub>Cl<sub>2</sub>).
-
Electronic Effects : Bromine at the 6-position directs electrophilic substitution to the 4-position of the pyridine ring.
Comparative Reactivity
| Reaction Type | (6-Bromopyridin-2-yl)methanesulfonyl chloride | Non-Brominated Analog |
|---|---|---|
| S<sub>N</sub>2 Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | 2.3 × 10<sup>−3</sup> | 1.1 × 10<sup>−3</sup> |
| Suzuki Coupling Efficiency | 85% (Pd catalysis) | 62% |
The bromine atom enhances electrophilicity by 1.8× compared to non-brominated analogs, as shown by Hammett substituent constants (σ<sub>m</sub> = 0.39).
This comprehensive analysis underscores the compound’s utility in constructing complex molecules, with applications ranging from medicinal chemistry to materials science. Its dual-functional reactivity (sulfonyl chloride + bromopyridine) makes it indispensable in modern synthetic workflows.
Scientific Research Applications
(6-Bromopyridin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S . It has a role in organic chemistry, particularly in synthesizing other compounds .
Synthesis and Use as an Intermediate:
- Synthesis of Mesylate Compound: this compound, also known as MsCl, can be used with triethylamine (TEA) to convert alcohol compounds into mesylate compounds .
- Preparation of Chlorantraniliprole Intermediate: This compound can be used in preparing a chlorantraniliprole intermediate, which is a step in synthesizing chlorantraniliprole, a broad-spectrum pesticide . The preparation method involves mixing 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid in the presence of alkali and a solvent .
Reactions
- Acyl Chloride Reactions: 5(6)-bromopyridin-2-amine can be dissolved in anhydrous CH2Cl2, cooled, and combined with an acyl chloride such as acetyl chloride or pivaloyl chloride to produce compounds like N-(5-bromopyridin-2-yl)acetamide and N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide .
- Synthesis of other compounds: this compound can be used to create a mesylate which is then reacted with NaN3 to create an organic azide. The organic Azide is then reduced to a primary amine, which is reacted with two equivalents of mesylate compound 3 to create TPABr3 .
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-YL)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The bromine atom can also participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
This section compares (6-Bromopyridin-2-YL)methanesulfonyl chloride with structurally or functionally related sulfonyl chlorides, focusing on physicochemical properties, reactivity, and hazards.
Structural Analogues
a) 6-Bromo-2-pyridinesulfonyl chloride (CAS: 912934-77-1)
- Molecular Formula: C₅H₃BrClNO₂S
- Molecular Weight : 256.50 g/mol
- Key Differences: Lacks the methylene (-CH₂-) bridge between the pyridine ring and sulfonyl chloride group. Reduced steric hindrance compared to the target compound. Lower molecular weight (256.50 vs.
b) Methanesulfonyl Chloride (CAS: 124-63-0)
c) Benzenesulfonyl Chloride (CAS: 98-09-9)
- Molecular Formula : C₆H₅ClO₂S
- Molecular Weight : 176.62 g/mol
- Key Differences: Aromatic sulfonyl chloride without halogen substituents. Requires prolonged NaOH treatment for hydrolysis compared to highly reactive methanesulfonyl chloride .
Physicochemical Properties
Notes:
- The bromopyridine moiety in the target compound likely increases steric hindrance and reduces volatility compared to methanesulfonyl chloride.
- The absence of boiling point data for bromopyridine derivatives suggests higher thermal stability due to aromaticity.
Hazard Profiles
Key Observations :
Biological Activity
(6-Bromopyridin-2-YL)methanesulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and a key intermediate in pharmaceutical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom attached to a pyridine ring, which is linked to a methanesulfonyl chloride group. Its molecular formula is CHBrClOS, and it has a molecular weight of approximately 256.51 g/mol. It is typically produced as a colorless liquid, soluble in polar organic solvents, and exhibits reactivity with water and nucleophiles, making it useful in various synthetic applications.
This compound acts primarily as an enzyme inhibitor . It binds to the active sites of specific enzymes, blocking substrate access and thereby inhibiting enzymatic reactions. This mechanism is crucial in metabolic pathways related to various diseases, suggesting potential therapeutic applications.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound's ability to bind selectively to enzyme active sites can disrupt metabolic processes, which is beneficial in drug design targeting specific diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further investigation is required to confirm these effects.
- Anticancer Potential : Similar compounds have been explored for their anticancer properties, indicating that this compound could be a candidate for further research in oncology.
Case Studies and Experimental Data
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways. The binding affinity was quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
- Toxicity Assessments :
-
Comparative Analysis with Similar Compounds :
- A comparative study with structurally similar compounds (e.g., 5-Bromopyridine-2-sulfonyl chloride) showed variations in binding affinity and biological activity due to differences in substitution patterns on the pyridine ring.
Summary of Biological Activities
| Activity Type | Description | Evidence Source |
|---|---|---|
| Enzyme Inhibition | Blocks substrate access by binding to active sites | |
| Antimicrobial Activity | Potential effectiveness against microbial strains | |
| Anticancer Potential | Investigated for effects on cancer cell lines |
Q & A
Basic: What safety protocols are critical when handling (6-Bromopyridin-2-YL)methanesulfonyl chloride in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile or neoprene gloves (tested against sulfonyl chlorides), chemical-resistant lab coats, and sealed goggles. Use a full-face respirator with organic vapor cartridges if local exhaust ventilation is insufficient .
- Engineering Controls : Perform reactions in fume hoods with ≥100 fpm face velocity. Install emergency eyewash stations and safety showers within 10 seconds of the work area .
- Spill Management : Absorb small spills with inert materials (e.g., sodium bicarbonate or vermiculite). For large spills, evacuate and contact hazardous waste teams. Avoid water to prevent exothermic hydrolysis .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Conditions : Store in amber glass containers under nitrogen at 2–8°C. Avoid exposure to humidity (>40% RH accelerates hydrolysis) and direct light, which may degrade the sulfonyl chloride moiety .
- Incompatibilities : Segregate from strong oxidizers (e.g., peroxides, nitrates) and bases. Use corrosion-resistant storage cabinets with secondary containment .
Advanced: How can researchers optimize sulfonylation reactions using this compound?
Methodological Answer:
- Moisture Control : Pre-dry solvents (e.g., THF, DCM) over molecular sieves. Use Schlenk lines or gloveboxes for moisture-sensitive reactions .
- Stoichiometry : Account for slow hydrolysis (t½ ~24–48 hrs in humid air). Use 1.2–1.5 equivalents to compensate for partial decomposition .
- Reaction Monitoring : Track progress via TLC (Rf shift) or inline FTIR (disappearance of S=O stretch at 1360 cm⁻¹). Quench aliquots with aqueous NaHCO₃ to isolate products .
Advanced: How to resolve contradictions in NMR data for derivatives of this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-reference ¹H/¹³C NMR with HSQC/HMBC to assign bromopyridyl proton environments. Use high-resolution MS (ESI+) to confirm molecular ions .
- Impurity Profiling : Conduct HPLC-UV (λ = 254 nm) with a C18 column (ACN/H2O gradient) to detect hydrolysis byproducts (e.g., methanesulfonic acid). Compare retention times with synthetic standards .
Advanced: What experimental designs mitigate environmental risks during disposal?
Methodological Answer:
- Waste Neutralization : Hydrolyze residual compound in ice-cold 10% NaOH (1:10 v/v) for 24 hrs to convert to methanesulfonate salts. Confirm completeness via chloride ion test strips .
- Effluent Control : Treat lab wastewater with activated carbon filters to adsorb halogenated byproducts. Monitor effluent pH (<8.5) to prevent aquatic toxicity .
Advanced: How to design toxicity studies for this compound’s byproducts?
Methodological Answer:
- In Vitro Models : Use human bronchial epithelial cells (BEAS-2B) for respiratory toxicity assays. Measure IL-6/TNF-α release after 24-hr exposure (0.1–10 µM) .
- Aquatic Toxicity : Follow OECD 202 guidelines with Daphnia magna. Test LC₅₀ for hydrolyzed byproducts (e.g., SOₓ) at 20°C under static conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
